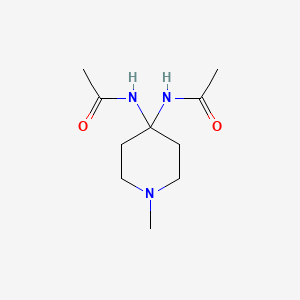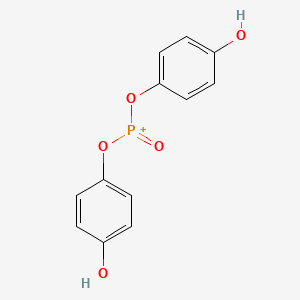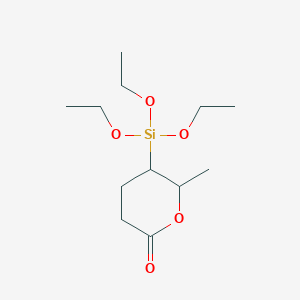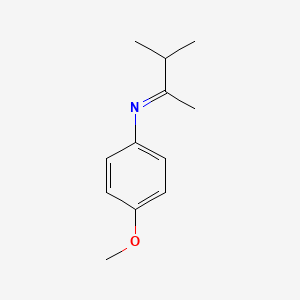
Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core with a methoxy group at the para position and an imine linkage to a 1,2-dimethylpropylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- typically involves the condensation reaction between 4-methoxybenzenamine and 1,2-dimethylpropanal. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:
4-methoxybenzenamine+1,2-dimethylpropanal→Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy-+H2O
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The aromatic ring and methoxy group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Benzenamine, N,N-dimethyl-
- Benzenamine, N-ethyl-N-methyl-
- Benzenamine, N-phenyl-
Comparison:
- Benzenamine, N-(1,2-dimethylpropylidene)-4-methoxy- is unique due to the presence of the imine linkage and the methoxy group, which influence its reactivity and applications.
- Benzenamine, N,N-dimethyl- lacks the imine linkage and has different reactivity and applications.
- Benzenamine, N-ethyl-N-methyl- has a different alkyl substitution pattern, affecting its chemical properties.
- Benzenamine, N-phenyl- has a phenyl group instead of the imine linkage, leading to different interactions and uses.
Propriétés
Numéro CAS |
214261-25-3 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-methylbutan-2-imine |
InChI |
InChI=1S/C12H17NO/c1-9(2)10(3)13-11-5-7-12(14-4)8-6-11/h5-9H,1-4H3 |
Clé InChI |
BTNFFJCPSPWKFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=NC1=CC=C(C=C1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


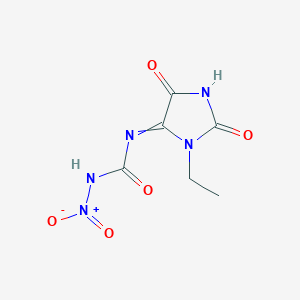
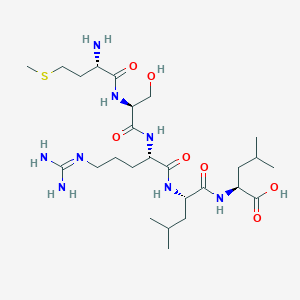
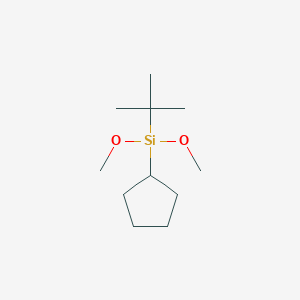


![1-methoxy-4-[(2R)-1-phenylpropan-2-yl]benzene](/img/structure/B14260228.png)
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
![1,1'-Biphenyl, 4-[2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B14260241.png)
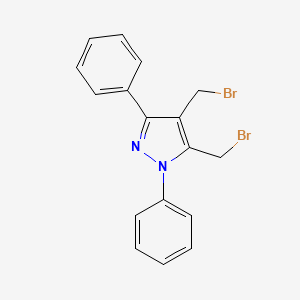
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
